Pleurocidin-like peptide WFX
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RSTEDIIKSISGGGFLNAMNA |
Origin of Product |
United States |
Molecular Biology and Genomics of Pleurocidin Like Peptide Wfx
Gene Family Encoding Pleurocidin-like Peptides
The genes encoding pleurocidin-like peptides are part of a larger family of AMPs that exhibit diversity in their sequences and expression patterns. Research has revealed that these genes are often clustered within the genome, suggesting a mechanism of gene duplication and diversification.
Genomic Organization and Gene Arrangements
Genomic analysis of the winter flounder has unveiled that the genes for pleurocidin-like peptides, including WFX, are organized in clusters. For instance, a 15.6 kb genomic clone was found to contain the gene for WFX alongside the gene for another variant, WF1, and a pseudogene. google.com This clustered arrangement is a common feature for many AMP gene families and is believed to facilitate the rapid evolution of new peptide variants.
The general structure of pleurocidin (B1576808) genes consists of four exons and three introns. nih.govasm.org This is a conserved feature across several members of the pleurocidin family. Specifically, the signal peptide is encoded by exons 1 and 2, while the mature peptide is encoded by parts of exons 2, 3, and 4. nih.govasm.org The C-terminal pro-piece is encoded by exon 4. nih.govasm.org This modular structure, with distinct exons encoding different functional domains of the peptide, allows for the generation of diversity through mechanisms like exon shuffling. While the intron locations are identical in some pleurocidin genes like WF1, WF2, and WF4, variations exist, as seen in WF3, which has a different second intron position leading to altered exon lengths. google.com
Identification of WFX Encoding Sequences
The identification of the specific gene sequence encoding the pleurocidin-like peptide WFX was achieved through the analysis of genomic clones from the winter flounder. google.com A 15.6 kb genomic fragment was found to harbor the coding sequence for WFX. google.com This peptide was initially identified through the analysis of genomic information and mRNA transcripts from the winter flounder. biorxiv.orgresearchgate.net The identification process often involves screening genomic libraries with probes designed from conserved regions of known pleurocidin sequences. google.com
Transcriptional Regulation and Gene Expression Analysis
The expression of this compound is a tightly regulated process, influenced by various transcriptional factors and exhibiting specific patterns across different tissues and developmental stages.
Promoter Regions and Regulatory Elements
The 5' flanking regions of pleurocidin genes, including presumably that of WFX, contain typical eukaryotic promoter elements such as TATA and CAAT boxes. google.comnih.govasm.org More significantly, these promoter regions possess consensus binding sequences for a variety of transcription factors that are known to be involved in regulating immune-related genes in mammals. nih.govnih.gov These include binding sites for NF-IL6, AP-1, and interferon-α. google.com The presence of these regulatory elements suggests that the expression of pleurocidin genes is likely controlled by signaling pathways involved in the host's immune and inflammatory responses. frontiersin.org
Tissue-Specific Expression Patterns of WFX Transcripts
The expression of this compound is highly tissue-specific. Studies using reverse transcription-polymerase chain reaction (RT-PCR) have demonstrated that WFX transcripts are exclusively expressed in the skin of the winter flounder. google.com This is in contrast to other pleurocidin variants which show a wider distribution of expression in tissues such as the gills, intestine, and esophagus. google.comnih.gov This specific localization to the skin, a primary barrier against external pathogens, strongly suggests a role for WFX in the first line of defense of the fish's innate immune system. mdpi.com
Developmental Expression Profiling
The expression of pleurocidin genes is also regulated during the developmental stages of the winter flounder. While general pleurocidin transcripts are first detected at 13 days post-hatch, the expression of specific variants varies with development. nih.gov Notably, WFX transcripts were only detectable at 20 days post-hatch (dph), indicating a specific temporal regulation of its expression during larval development. google.com This is in contrast to other variants like WF2, WF3, and WFYT, which are detectable in both pre-metamorphic larvae and metamorphic juveniles. google.com
Biosynthetic Pathways and Post-Translational Processing
The biosynthesis of this compound, like other members of the pleurocidin family, involves the translation of a larger precursor molecule known as a prepropeptide. frontiersin.org This precursor undergoes a series of post-translational modifications to yield the final, functional peptide.
Genomic and transcriptomic analyses of the winter flounder, Pseudopleuronectes americanus, have revealed that pleurocidin-like peptides, including WFX, are encoded as prepropeptides. google.comnih.gov These precursor molecules have a characteristic structure consisting of three distinct domains: an N-terminal signal peptide, a mature peptide region, and a C-terminal pro-region. google.comnih.gov
The signal peptide is a highly conserved hydrophobic sequence, typically 22 amino acids in length. nih.govplos.org This region is crucial for directing the nascent polypeptide chain into the endoplasmic reticulum for secretion. google.com The cleavage of this signal peptide is a critical first step in the maturation process. google.comnih.gov The predicted cleavage site for pleurocidin-like peptides generally occurs after the 22nd amino acid, releasing the propeptide into the secretory pathway. nih.gov
The structure of a typical pleurocidin prepropeptide is detailed in the table below.
| Domain | Typical Length (Amino Acids) | Key Characteristics | Function |
| Signal Peptide | 22 | Highly hydrophobic, conserved sequence. nih.govplos.org | Directs the peptide for secretion. google.com |
| Mature Peptide | Variable (e.g., 25 for pleurocidin) | Cationic and amphipathic, variable sequence. frontiersin.orgmdpi.com | The final, biologically active component. |
| Pro-region | Variable | Typically acidic (negatively charged). google.comnih.gov | May assist in proper folding or prevent premature activity. |
Following the cleavage of the signal peptide, the resulting propeptide undergoes further proteolytic processing to generate the mature, functional peptide. frontiersin.orggoogle.com This maturation step involves the excision of the C-terminal acidic pro-region. google.comnih.gov The presence of this negatively charged domain is a conserved feature among pleurocidin-like peptides. google.com
The removal of this acidic tail is essential for the peptide's function. The final mature peptide, such as this compound, is thus generated through these sequential cleavage events. google.comnih.gov The sequence for the mature synthetic this compound has been identified as RSTEDIIKSISGGGFLNAMNA. mol-scientific.combiorxiv.org
Comparative Genomics and Evolution of Pleurocidin-like Peptides
Genomic studies have shown that the genes encoding pleurocidin-like peptides are often found in clusters within the genome of the winter flounder. mdpi.comnih.gov This arrangement suggests that the family has expanded through gene duplication events.
This compound is part of the pleurocidin family of antimicrobial peptides, which in turn belongs to the cecropin (B1577577) superfamily. nih.gov Phylogenetic analyses based on sequence similarity have been used to understand the relationships between different pleurocidin variants. nih.govvulcanchem.com
Sequence alignments of various pleurocidin-like peptides from different flatfish species reveal a high degree of conservation in the signal peptide and the acidic pro-piece regions. google.com In contrast, the region corresponding to the mature peptide shows much greater variability, which is thought to contribute to a diversity of biological activities. frontiersin.orggoogle.com For example, phylogenetic analysis has shown that Pleurocidin-like WF4 and the original Pleurocidin from P. americanus form a distinct cluster with approximately 56% sequence identity. mdpi.com
The table below presents a selection of pleurocidin-like peptides from the winter flounder.
| Peptide Name | Source Organism | Notes |
| Pleurocidin | Pseudopleuronectes americanus (Winter Flounder) | The first identified member of the family. wikipedia.org |
| This compound | Pseudopleuronectes americanus (Winter Flounder) | Identified from a genomic clone alongside other pleurocidin genes. google.com |
| Pleurocidin-like peptide WF1 | Pseudopleuronectes americanus (Winter Flounder) | Part of a genomic cluster with WFX. google.com |
| Pleurocidin-like peptide WF2 | Pseudopleuronectes americanus (Winter Flounder) | Sequence identical to pleurocidin. nih.gov |
| Pleurocidin-like peptide WF3 | Pseudopleuronectes americanus (Winter Flounder) | Expressed mainly in the intestine. nih.gov |
| Pleurocidin-like peptide WF4 | Pseudopleuronectes americanus (Winter Flounder) | Expressed mainly in the intestine. nih.gov |
The evolution of the pleurocidin family, including WFX, is characterized by a pattern of conservation and divergence. The high conservation of the prepro-sequences, specifically the signal peptide and the acidic pro-region, suggests a shared and essential role in the biosynthesis and trafficking of these peptides. google.com
Conversely, the significant sequence divergence observed in the mature peptide region among different pleurocidin-like peptides points to positive selection. semanticscholar.org This variation suggests an evolutionary adaptation to a wide range of pathogens, allowing the host to maintain a versatile first line of defense. semanticscholar.org The existence of pseudogenes within the pleurocidin gene clusters further indicates that this gene family is dynamic and continuously evolving. nih.gov While this compound shares the conserved biosynthetic pathway of its family, its unique mature sequence represents a point of evolutionary divergence, potentially leading to a specialized, though not yet fully understood, function. biorxiv.orgresearchgate.net
Structural Biology and Biophysical Properties of Pleurocidin Like Peptide Wfx
Primary Sequence Analysis and Peptide Architecture
The primary structure of a peptide is fundamental to its ultimate three-dimensional conformation and function. For Pleurocidin-like peptide WFX, its amino acid sequence dictates its charge distribution, structural propensities, and interaction with its environment.
| Property | Details |
|---|---|
| Sequence (Three-Letter Code) | H-Arg-Ser-Thr-Glu-Asp-Ile-Ile-Lys-Ser-Ile-Ser-Gly-Gly-Gly-Phe-Leu-Asn-Ala-Met-Asn-Ala-NH2 |
| Sequence (Single-Letter Code) | RSTEDIIKSISGGGFLNAMNA |
| Length (Amino Acids) | 21 |
| Molecular Formula | C92H154N28O31S |
| Molecular Weight | 2180.4 Da |
| Net Charge (Side Chains) | 0 |
The sequence of this compound contains regions that suggest a predisposition for structural flexibility. The presence of a triple-glycine (Gly-Gly-Gly) motif is a notable feature. mol-scientific.com Glycine (B1666218), having the simplest side chain, imparts significant conformational flexibility to the peptide backbone. This flexibility is crucial for the peptide's ability to adopt different secondary structures depending on the environmental context. vulcanchem.com The sequence also shows a segregation of hydrophobic residues (e.g., Ile, Phe, Leu, Ala) and hydrophilic/charged residues (e.g., Arg, Ser, Thr, Glu, Asp, Lys, Asn), a hallmark of amphipathic peptides designed to interact with membranes. google.com
Higher-Order Structural Characterization
The biophysical properties of this compound are largely defined by its ability to adopt various higher-order structures, a phenomenon known as conformational polymorphism. biorxiv.orgbiorxiv.org This peptide can transition between different secondary structures, a characteristic that is central to its identity as a chameleon amyloid.
Secondary structure predictions for this compound suggest a propensity for both α-helical and β-rich structures. biorxiv.org Experimental evidence confirms this dual potential. Structurally, this compound in a fibrillar state forms a mixed population. biorxiv.orgresearchgate.net When incubated in D2O, it exhibits a major β-rich content, which is consistent with the cross-β diffraction pattern observed in X-ray fiber diffraction studies. biorxiv.orgresearchgate.netbiorxiv.org In a buffer solution, both with and without the presence of lipids, the peptide predominantly shows a β-rich structure with a minor α-helical component. biorxiv.orgbiorxiv.org This indicates a strong intrinsic tendency to form β-sheet-rich assemblies.
This compound is classified as a chameleon amyloid, a term that describes its ability to switch between different secondary structures, particularly between α-helical and β-sheet conformations, often in response to environmental cues. biorxiv.orgbiorxiv.orgnih.gov This structural plasticity is a key feature of a group of ffAMPs that can transition between a soluble, often unstructured or α-helical state, and an aggregated, β-sheet-rich fibrillar state. nih.gov The ability of this compound to form a mixed population of structures in its fibrillar state is a direct manifestation of this conformational polymorphism. biorxiv.orgresearchgate.net The peptide's chameleon nature suggests a potential regulatory mechanism where its structure, and consequently its function, can be modulated by its surroundings. biorxiv.orgnih.gov
Self-Assembly and Aggregation Phenomena
This compound, identified from the winter flounder fish (Pseudopleuronectes americanus), is recognized as a fibril-forming antimicrobial peptide (ffAMP). biorxiv.orgnih.gov Its capacity for self-assembly into ordered aggregates is a key biophysical characteristic, sharing properties with amyloid proteins. biorxiv.orgnih.govrcsb.org
Fibril Formation and Morphological Diversity
Research has demonstrated that Plp-WFX readily forms fibrils. biorxiv.orgnih.gov Structural analysis of these aggregates reveals significant morphological diversity depending on the environmental conditions. In the fibrillar state, Plp-WFX exists as a mixed population of structures. biorxiv.orgnih.govrcsb.org When the peptide is incubated in deuterium (B1214612) oxide (D2O), it predominantly forms a β-rich structure. biorxiv.orgnih.govrcsb.orgbiorxiv.org This conformation is consistent with a cross-β architecture, a hallmark of amyloid fibrils, which has been confirmed by X-ray fiber diffraction patterns. biorxiv.orgrcsb.orgbiorxiv.org
In a buffered solution, both in the presence and absence of lipids, the peptide maintains a primarily β-rich structure, but with a minor α-helical component also being detectable. biorxiv.orgnih.govbiorxiv.org This indicates that while the peptide has a strong propensity to form β-sheet-based fibrils, it retains a degree of conformational plasticity even in its aggregated state.
Molecular Interactions and Conformational Dynamics
The interaction of Plp-WFX with its environment, particularly with membrane-like structures, and its resulting conformational changes are critical to understanding its biophysical profile. The peptide is classified as a "chameleon" sequence, possessing intrinsic propensities to adopt both α-helical and β-sheet secondary structures. biorxiv.orgnih.gov
Interaction with Membrane Mimics (e.g., Micelles, Liposomes)
The interaction of Plp-WFX with membrane mimics is distinct from that of its well-studied parent peptide, pleurocidin (B1576808). While pleurocidin readily adopts a well-defined α-helical structure upon interaction with anionic liposomes or micelles composed of dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS), Plp-WFX behaves differently. biorxiv.orgnih.govcore.ac.uknih.gov
| Peptide | Membrane Mimic/Environment | Observed Secondary Structure | Reference |
|---|---|---|---|
| This compound | Buffer with Lipids | Predominantly β-rich, minor α-helical | biorxiv.org |
| Pleurocidin (parent peptide) | DPC Micelles | α-helical | nih.gov |
| Pleurocidin (parent peptide) | Anionic Liposomes (POPG) | α-helical | nih.govcore.ac.uk |
| Pleurocidin (parent peptide) | SDS Micelles | α-helical | rcsb.org |
Dynamic Structural Transitions in Diverse Environments
This compound exhibits significant conformational plasticity, adopting different structures in response to changes in its surroundings. This dynamic behavior is central to its identity as a chameleon peptide. biorxiv.org
In an aqueous solution (modeled by D2O for spectroscopic analysis), the peptide self-assembles into fibrils dominated by a β-rich secondary structure. biorxiv.org In a buffered environment, a minor α-helical population appears alongside the predominant β-sheets. biorxiv.org This inherent flexibility is a key feature of many pleurocidin-family peptides, which can adopt α-helical or other conformations depending on the solvent and interacting partners. core.ac.uk Unlike the parent pleurocidin, which shows a clear and decisive transition from a random coil in aqueous solution to an α-helix in membrane-mimicking environments, the structural transitions of Plp-WFX are more complex, showing a strong preference for β-sheet-driven aggregation. biorxiv.orgnih.gov
| Environment | Dominant Secondary Structure of Plp-WFX | Reference |
|---|---|---|
| Deuterium Oxide (D₂O) | β-rich (in fibrillar state) | biorxiv.org |
| Buffer (with or without lipids) | Mixed: Major β-rich, minor α-helical | biorxiv.org |
| Bioinformatic Prediction | Propensity for both α-helical and β-structure | biorxiv.org |
Mechanistic Investigations of Pleurocidin Like Peptide Wfx Activity
Cellular and Subcellular Interaction Mechanisms
The primary mechanism for many antimicrobial peptides involves direct interaction with and disruption of cellular membranes. vulcanchem.com While research on WFX is specific, its actions can be contextualized within the broader pleurocidin (B1576808) family, which is known to target and perturb microbial membranes. nih.gov
The interaction of pleurocidin-family peptides with membranes is complex and can depend on factors such as the peptide-to-lipid ratio and membrane composition. mdpi.com Generally, these peptides, including WFX, are thought to engage with the negatively charged components of bacterial membranes. researchgate.net This electrostatic attraction is a critical first step for their activity.
Unlike some classic pleurocidins that adopt a clear α-helical structure in the presence of lipids, research has shown that Pleurocidin-like peptide WFX can form mixed α/β fibril structures. biorxiv.org A notable finding is that these fibrillar forms appeared to be insensitive to the presence of lipids, suggesting a mode of action that may differ from peptides whose structure is wholly dependent on membrane interaction. biorxiv.orgbiorxiv.org This structural characteristic points to a potentially distinct interaction mechanism compared to other pleurocidins that function via classic toroidal pore or carpet models. nih.govmdpi.com
For the pleurocidin family at large, membrane interaction leads to permeabilization and destabilization, causing leakage of essential ions and metabolites and ultimately leading to cell death. nih.govmdpi.com Molecular dynamics simulations of pleurocidin show that the peptides can aggregate to create channel-like pores across a membrane, a process driven by the peptide's amphipathic and polar characteristics. nih.gov
However, for WFX specifically, its capacity for membrane permeabilization appears highly context-dependent. As detailed in section 4.3, studies have found WFX to be inactive against certain cell types, indicating that its ability to destabilize membranes is not universal and may be limited to specific cell or membrane types not yet fully characterized. biorxiv.org
Intracellular Targets and Biochemical Pathways
Beyond direct membrane disruption, many antimicrobial peptides can translocate into the cell to interfere with internal processes.
While some members of the pleurocidin family have been shown to inhibit metabolic processes such as DNA and RNA synthesis, specific data confirming that this compound inhibits these or other metabolic pathways is not prominent in the available scientific literature. mdpi.com The general mechanism of metabolic inhibition is established for the peptide family, but direct evidence for WFX is lacking.
Certain pleurocidin-like peptides have demonstrated the ability to modulate intracellular components and pathways. For example, the related peptide WF3 has been shown to induce apoptosis in cancer cells by increasing the expression of genes like p53 and p21. nih.govnih.gov Another peptide, NRC-03, also functions through mechanisms that involve DNA fragmentation and the upregulation of reactive oxygen species. mdpi.com However, there is currently no specific research available that details the modulation of intracellular molecular components by this compound itself.
Absence or Limited Direct Antimicrobial Effects of WFX in Specific Contexts
A significant finding in the study of this compound is its lack of antimicrobial or cytotoxic activity in certain experimental settings. Despite being classified as an antimicrobial peptide in public databases, direct functional assays have challenged this definition.
Research investigating a range of fibril-forming antimicrobial peptides (ffAMPs) demonstrated that WFX had no antimicrobial effect on the Gram-positive bacterium Micrococcus luteus at concentrations up to 250 μM. biorxiv.org In the same study, WFX also showed no cytotoxic activity against immune-related T2 cells within the tested concentration range. biorxiv.org These findings suggest that the biological role of WFX may not be that of a conventional, direct-acting antimicrobial agent, or that its activity is highly specific to pathogens or conditions not yet tested. biorxiv.org This has led to the hypothesis that WFX may serve a different, as-yet-unidentified function on the skin of the winter flounder. biorxiv.org
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | RSTEDIIKSISGGGFLNAMNA | mol-scientific.com |
| Molecular Formula | C92H154N28O31S | mol-scientific.com |
| Molecular Weight | 2180.4 Da | mol-scientific.com |
| Length (Amino Acids) | 21 | mol-scientific.com |
| Source Organism | Pseudopleuronectes americanus (Winter flounder) | mol-scientific.com |
Table 2: Summary of Activity for this compound in a Specific Study
| Target Cell | Assay | Result | Source |
| Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | No activity observed (MIC > 250 μM) | biorxiv.org |
| T2 cells | Cytotoxicity (LC50) | No activity observed (LC50 > 250 μM) | biorxiv.org |
Analysis of Reported Non-Activity against Certain Microbial Strains
Research into the antimicrobial spectrum of this compound (WFX) has revealed a notable lack of activity against specific microbial strains. Unlike many other pleurocidin family members, WFX does not exhibit broad-spectrum antimicrobial efficacy. researchgate.net This has been documented in studies where WFX was tested against the Gram-positive bacterium Micrococcus luteus. In these assays, WFX showed no antimicrobial effect at concentrations up to 250 μM. researchgate.netbiorxiv.org
Similarly, the peptide was found to be inactive against the immortalized T-lymphocyte cell line (T2 cells), indicating a lack of general cytotoxicity against these cells under the tested conditions. researchgate.netbiorxiv.org This absence of antimicrobial and cytotoxic activity against certain strains and cell lines is significant, as public databases have previously categorized it as an antimicrobial peptide. researchgate.netbiorxiv.org This discrepancy suggests a more specialized or alternative biological function for WFX. researchgate.netresearchgate.net
Table 1: Reported Non-Activity of this compound
| Microbial Strain/Cell Line | Concentration Tested | Observed Activity | Reference |
|---|---|---|---|
| Micrococcus luteus | Up to 250 μM | No antimicrobial effect | researchgate.netbiorxiv.org |
| T2-cells | Up to 250 μM | No activity | researchgate.netbiorxiv.org |
Postulated Alternative Functions in the Absence of Direct Antimicrobial Action
The observed lack of direct antimicrobial activity of this compound has led to postulations regarding its alternative biological roles, particularly within the skin mucus of its native source, the winter flounder (Pseudopleuronectes americanus). researchgate.netbiorxiv.orgvulcanchem.com In many organisms, antimicrobial peptides (AMPs) are produced alongside other peptides that may have low or no direct microbicidal activity. researchgate.net These peptides may serve other crucial functions within the innate immune system. nih.govmdpi.com
One hypothesis is that WFX may function as an immunomodulatory agent. dntb.gov.ua Cationic peptides, a class to which pleurocidins belong, are known to stimulate cytokine secretion and decrease inflammation, suggesting a role in orchestrating the host's immune response rather than directly killing pathogens. nih.gov Another postulated function is synergistic activity with other AMPs. It is possible that WFX enhances the antimicrobial efficacy of other pleurocidin variants present in the fish mucus, contributing to a more potent and cooperative defense mechanism. researchgate.net Furthermore, given its presence on the skin of the fish, WFX might play a structural role in the mucus layer or be involved in processes like wound healing. researchgate.netbiorxiv.orgmdpi.com One vendor has also noted that it may act as an unintended allosteric modulator of the glycine (B1666218) receptor (GlyR). mol-scientific.com
Mechanisms of Selective Action on Target Cells
Despite its lack of broad-spectrum antimicrobial activity, this compound has been shown to exhibit selective cytotoxicity towards certain cancer cell lines, indicating a sophisticated mechanism of target cell recognition and action.
Differential Interactions with Various Cell Membrane Compositions
The selective action of WFX is believed to be rooted in its differential interactions with the membranes of various cell types. The primary mechanism of action for many pleurocidin-like peptides involves the disruption of cell membranes. vulcanchem.com The key to their selectivity lies in the distinct lipid compositions of target versus non-target cell membranes. mdpi.com
Cancer cell membranes, for instance, often have a higher abundance of negatively charged components, such as phosphatidylserine, on their outer leaflet compared to the more neutral charge of normal eukaryotic cell membranes. mdpi.com It is postulated that the cationic nature of WFX leads to a preferential electrostatic attraction to these negatively charged cancer cell membranes. mdpi.com This initial binding is a critical step that precedes membrane disruption or internalization. In contrast, its interaction with the zwitterionic membranes of healthy cells is significantly weaker, which may explain its low toxicity towards them. frontiersin.org
Molecular Basis of Selectivity (if observed)
The molecular basis for the observed selectivity of this compound against certain cancer cells, such as leukemia cells, is attributed to its specific interactions with anionic components of the cell membrane. The peptide's net positive charge facilitates a strong electrostatic attraction to the negatively charged surfaces of malignant cells. mdpi.com
This interaction with negatively charged membrane lipids is a common mechanism for many cationic antimicrobial and anticancer peptides. nih.govmdpi.com For pleurocidin-family peptides, this binding can induce a conformational change in the peptide, often to an α-helical structure, which facilitates its insertion into and disruption of the membrane, leading to cell death. vulcanchem.comnih.gov While WFX itself has shown limited antimicrobial function, its selective cytotoxicity against cancer cells like Jurkat leukemia cells highlights this mechanism. This suggests that the specific amino acid sequence and resulting three-dimensional structure of WFX are optimized for interaction with the particular membrane environment of these cancer cells, leading to selective cell lysis or apoptosis. nih.gov
Biological Functions and Roles of Pleurocidin Like Peptide Wfx
Antimicrobial Spectrum and Potency
Pleurocidin-like peptides, including synthetic and modified versions like Pleurocidin-amide (Ple-a), demonstrate significant antibacterial activity against a wide array of bacteria mdpi.comnih.gov. Their effectiveness spans both Gram-positive and Gram-negative species, including several multidrug-resistant (MDR) strains, highlighting their potential as alternatives to conventional antibiotics nih.govmdpi.com.
Pleurocidin (B1576808) and its derivatives have shown efficacy against various Gram-positive bacteria. However, some studies indicate they are comparatively less active against Gram-positive strains than Gram-negative ones nih.gov. For instance, Pleurocidin (Ple) and Pleurocidin-amide (Ple-a) showed higher Minimum Inhibitory Concentration (MIC) values against Streptococcus iniae and Lactococcus garvieae compared to the values observed for Gram-negative pathogens nih.gov. Nonetheless, they are active against clinically relevant species such as Listeria monocytogenes and drug-resistant Staphylococcus aureus nih.govresearchgate.net. The positively charged nature of the peptides facilitates interaction with the negatively charged teichoic acids in the cell walls of Gram-positive bacteria plos.org.
| Bacterium (Gram-Positive) | Peptide | MIC (μg/mL) |
| Streptococcus iniae | Ple | 128 |
| Ple-a | 32 | |
| Lactococcus garvieae | Ple | 128 |
| Ple-a | 64 | |
| Listeria monocytogenes | Pleurocidin | ~12.4 (23.0 µM) |
| Multidrug-Resistant Strains | Ple | 8 - 256 |
| Ple-a | 2 - 32 |
Data compiled from multiple sources. nih.govresearchgate.net
Studies consistently show that pleurocidin-like peptides have potent activity against Gram-negative bacteria nih.gov. The C-terminal amidation of pleurocidin to create Ple-a has been shown to enhance its antibacterial activity, resulting in lower MIC values nih.gov. These peptides are particularly effective against several marine pathogens mdpi.comnih.gov. The mechanism involves disrupting the outer and inner membranes of the bacteria nih.govdaneshyari.com.
| Bacterium (Gram-Negative) | Peptide | MIC (μg/mL) |
| Vibrio alginolyticus | Ple | 8 |
| Ple-a | 2 | |
| Vibrio anguillarum | Ple | 4 |
| Ple-a | 1 | |
| Vibrio parahaemolyticus | Ple | 4 |
| Ple-a | 2 | |
| Escherichia coli O157:H7 | Pleurocidin | ~2.9 (5.3 µM) |
| Multidrug-Resistant E. coli | Ple | 8 - 256 |
| Ple-a | 2 - 32 |
Data compiled from multiple sources. mdpi.comnih.govresearchgate.net
A significant attribute of pleurocidin-like peptides is their effectiveness against multidrug-resistant (MDR) bacteria mdpi.comnih.gov. Both native pleurocidin and its amidated derivative, Ple-a, are potent against several clinical isolates of MDR strains, with Ple-a generally showing greater activity mdpi.comnih.gov. This efficacy is noted against both Gram-positive and Gram-negative MDR bacteria, suggesting that the peptides' mechanism of action is not compromised by common antibiotic resistance mechanisms nih.gov. For example, Ple-a demonstrated MIC values as low as 2 μg/mL against certain MDR strains mdpi.com.
The development of microbial resistance to cationic antimicrobial peptides like pleurocidins is considered to be infrequent daneshyari.com. This is largely because their primary mode of action involves the physical disruption of the cell membrane's integrity—a fundamental structure that is difficult for bacteria to modify without compromising their viability mdpi.com. While specific mechanisms of resistance to Pleurocidin-like peptide WFX have not been detailed, resistance to other antimicrobial peptides can involve alterations in the net surface charge of the bacterial membrane, enzymatic degradation of the peptide, or the action of efflux pumps.
Pleurocidin and its derivatives exhibit synergistic activity when combined with conventional antibiotics, which could enhance therapeutic efficacy and potentially lower the required doses of both agents nih.gov. Studies using a checkerboard assay format have shown that these peptides can act synergistically with a range of antibiotics against MDR E. coli mdpi.comnih.govnih.gov. The mechanism behind this synergy involves the peptide damaging the bacterial membrane, which may facilitate the entry of the antibiotic into the cell nih.govdaneshyari.com. Furthermore, the combination can induce the formation of hydroxyl radicals, leading to oxidative stress and bacterial death nih.govdaneshyari.com.
| Antibiotic | Ple-a to Antibiotic Ratio | Synergistic Effect vs. MDR E. coli |
| Ampicillin | 1:1 | Yes |
| 2:1 | Yes | |
| Cefotaxime | 1:1 | Yes |
| 1:2 | Yes | |
| 2:1 | Yes | |
| Gentamycin | 1:1 | Yes |
| 2:1 | Yes | |
| Imipenem | 2:1 | Yes |
| Ceftazidime | 2:1 | Yes |
Data from a study on Pleurocidin-amide (Ple-a). mdpi.com
Anticancer Activity and Mechanisms (Pre-clinical/Mechanistic Studies)
Beyond their antimicrobial properties, pleurocidin-like peptides have emerged as potential anticancer agents due to their selective toxicity toward malignant cells frontiersin.orgfrontiersin.org. This selectivity is attributed to differences between cancerous and normal cell membranes, particularly the higher net negative charge on the surface of cancer cells nih.govnih.gov.
A pleurocidin-like peptide known as WF3 (AMP-WF3), isolated from the fish Poecilia mexicana, has been evaluated for its anticancer effects celljournal.orgnih.govnih.gov. In preclinical studies, AMP-WF3 demonstrated selective cytotoxicity against the Jurkat leukemic cell line, with a half-maximal inhibitory concentration (IC50) of 50 μM. celljournal.orgnih.gov In contrast, it showed significantly lower toxicity toward normal peripheral blood mononuclear cells (PBMCs) and human dermal fibroblast (HDF) cells celljournal.orgnih.govnih.gov. Similarly, Pleurocidin (Ple) and Pleurocidin-amide (Ple-a) showed notable cytotoxicity against various cancer cell lines, while normal mouse fibroblast cells were less susceptible mdpi.comnih.gov.
The anticancer mechanism of these peptides involves the induction of apoptosis. In Jurkat cells, treatment with AMP-WF3 led to an increase in the expression of the tumor suppressor genes p53 and p21, suggesting a pathway involving cell cycle arrest and programmed cell death frontiersin.orgcelljournal.orgnih.govnih.gov. In studies with Ple-a on A549 human lung adenocarcinoma cells, the peptide was found to induce apoptosis and inhibit autophagy mdpi.comnih.gov.
| Peptide | Cell Line | Cell Type | IC50 |
| Pleurocidin-like peptide WF3 (AMP-WF3) | Jurkat | Leukemia | 50 μM |
| Pleurocidin (Ple) / Pleurocidin-amide (Ple-a) | Various | Cancer | 11 - 340 μM |
Data compiled from multiple sources. mdpi.comnih.govcelljournal.orgnih.gov
In Vitro Cytotoxic Effects on Cancer Cell Lines
A specific variant, pleurocidin-like peptide WF3 isoform X2 (AMP-WF3), isolated from the fish Poecilia mexicana, has demonstrated notable cytotoxic activity against the human leukemic Jurkat cell line. nih.gov Studies using an MTT assay determined the half-maximal inhibitory concentration (IC50) of AMP-WF3 in Jurkat cells to be 50 μM after 24 hours of treatment. nih.govnih.gov This cytotoxic effect was found to be selective, as the peptide exhibited significantly lower toxicity against normal human cells, including peripheral blood mononuclear cells (PBMCs) and human dermal fibroblast (HDF) cells. frontiersin.orgnih.gov At a concentration of 50 μM, more than 70% of these non-malignant cells remained viable. nih.gov This selectivity is a crucial characteristic for potential therapeutic agents, and it is suggested that the difference in membrane composition between cancerous and normal cells contributes to this targeted activity. nih.gov
Table 1: In Vitro Cytotoxicity of Pleurocidin-like Peptide WF3 (AMP-WF3)
| Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| Jurkat | Human T-cell leukemia | 50 μM | nih.govnih.gov |
| PBMCs | Human Peripheral Blood Mononuclear Cells | >50 μM | nih.gov |
| HDF | Human Dermal Fibroblasts | >50 μM | nih.gov |
Apoptosis Induction Pathways
The primary mechanism through which AMP-WF3 exerts its cytotoxic effect on Jurkat cells is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Flow cytometry analysis has verified that the apoptotic activity of AMP-WF3 is significantly higher in Jurkat cells compared to normal HDF and PBMC cells. nih.govnih.gov This suggests that the peptide activates intracellular pathways that lead to controlled cell death, a preferred mechanism for anticancer agents as it avoids inducing an inflammatory response. nih.gov The ability of pleurocidin-family peptides to induce apoptosis has been observed with other variants as well, such as NRC-03, which triggers apoptosis in oral squamous cell carcinoma. celljournal.org
Effects on Cell Cycle Regulation and Gene Expression (e.g., P21, P53, BCL-2)
The pro-apoptotic activity of AMP-WF3 is linked to its influence on key regulatory genes. nih.gov In Jurkat cells treated with the peptide, there is a significant upregulation of the tumor suppressor genes P21 and P53. nih.govnih.gov Real-time polymerase chain reaction (qRT-PCR) analysis showed that after 24 hours of treatment with 50 μM of AMP-WF3, the expression of P21 and P53 mRNA increased by approximately 175-fold and 10-fold, respectively. nih.gov The p53 protein is a critical tumor suppressor that can initiate cell cycle arrest or apoptosis in response to cellular stress, and p21 is a key mediator of p53-dependent cell cycle arrest. nih.gov
Interestingly, the expression of the anti-apoptotic gene BCL-2 was not affected in Jurkat cells treated with AMP-WF3. nih.gov This is significant because elevated BCL-2 levels are often associated with cancer cell survival and resistance to treatment. nih.gov The selective upregulation of pro-apoptotic genes without altering anti-apoptotic ones in cancer cells highlights a specific mechanism of action. nih.gov
Table 2: Gene Expression Changes in Jurkat Cells Treated with AMP-WF3
| Gene | Function | Change in Expression | Reference |
|---|---|---|---|
| P53 | Tumor suppressor, induces apoptosis/cell cycle arrest | ▲ Increased (~10-fold) | nih.gov |
| P21 | Cell cycle regulator, mediates P53 effects | ▲ Increased (~175-fold) | nih.gov |
| BCL-2 | Anti-apoptotic, promotes cell survival | ↔ No significant change | nih.gov |
Autophagy Inhibition and Other Cellular Process Modulation
In addition to apoptosis, pleurocidin-family peptides can modulate other critical cellular processes, such as autophagy. mdpi.com Research on a related peptide, Pleurocidin-amide (Ple-a), demonstrated that it could inhibit autophagy in A549 human lung adenocarcinoma cells. mdpi.com Autophagy is a cellular recycling process that can sometimes help cancer cells survive under stress. bohrium.com The study on Ple-a revealed that the peptide induced both apoptosis and autophagy in the early stages of treatment, but the caspase-dependent apoptosis was enhanced by the inhibition of autophagy at a later stage. researchgate.netmdpi.com This suggests a complex interplay where the peptide first triggers multiple cellular stress responses, and the subsequent blocking of the pro-survival autophagy pathway ultimately enhances cell death. mdpi.com
Immunomodulatory Roles
Host defense peptides, including the pleurocidin family, are recognized not only for their direct antimicrobial and anticancer effects but also for their ability to modulate the host's immune response. frontiersin.orgfrontiersin.org
Modulation of Immune Responses
Pleurocidin peptides have been shown to function as immunomodulatory agents. nih.gov Studies have demonstrated that specific pleurocidin peptides can activate mast cells, which are key players in the innate immune system. nih.govmdpi.com This activation leads to the release of various pre-formed and newly synthesized inflammatory mediators, thereby modulating local and systemic immune responses. nih.gov
Interaction with Host Immune Cells (excluding human clinical context)
The interaction of pleurocidin peptides with host immune cells has been specifically studied using human mast cell lines. nih.gov The peptide NRC-04, a member of the pleurocidin family, was found to cause mast cells to degranulate and release mediators such as cysteinyl leukotrienes and prostaglandin (B15479496) D2. nih.gov Furthermore, this interaction induced the production of proinflammatory chemokines, including monocyte chemotactic protein-1 (CCL2) and macrophage inflammatory protein-1β (CCL4). nih.gov This activation occurs through G protein-coupled receptor signaling, indicating a specific mechanism of interaction between the peptide and the immune cell. nih.govnih.gov This ability to recruit and activate immune cells highlights a broader biological role for pleurocidin peptides beyond direct cytotoxicity. nih.gov
Putative Roles in Host Defense and Biological Systems
This compound is a member of the pleurocidin family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in various fish species. These peptides are considered a first line of defense against a wide array of pathogens.
Contribution to Innate Immunity in Fish
This compound, found in the winter flounder (Pseudopleuronectes americanus), plays a significant role in the innate immunity of this fish. nih.gov Antimicrobial peptides like pleurocidins are naturally occurring components of the innate immune system, providing a rapid and non-specific defense mechanism against infections. nih.govrsc.org These peptides are expressed in the skin and intestinal secretions of the winter flounder, strategically positioning them at the interface between the host and the external environment, which is often teeming with potential pathogens. nih.gov
The primary role of pleurocidin-like peptides in the innate immune response is their broad-spectrum antimicrobial activity. They have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov The expression of pleurocidin may be regulated in response to infection and inflammation, suggesting an active role in combating invading microbes. mdpi.com The mechanism of action for pleurocidins typically involves the disruption of microbial cell membranes through models such as the toroidal pore and carpet model, as well as the inhibition of internal metabolic processes, ultimately leading to cell death. nih.gov Some microbes that are susceptible to pleurocidin are also fish pathogens, highlighting the peptide's direct contribution to host defense in its native environment. nih.gov
Potential Functions Related to Amyloidogenesis in Host Defense
Recent scientific exploration has revealed a fascinating and complex relationship between antimicrobial peptides and amyloid proteins, suggesting a potential role for peptides like this compound in processes related to amyloidogenesis as a host defense mechanism. nih.gov While direct evidence for the involvement of this compound in amyloidogenesis is not yet established, the structural and functional similarities between some AMPs and amyloid peptides provide a basis for putative functions. rsc.orgnih.gov
Some antimicrobial peptides have been observed to possess amyloidogenic properties, while conversely, certain amyloid proteins exhibit antimicrobial activity. rsc.orgacs.org This duality suggests that the formation of amyloid-like structures by AMPs could be a deliberate host defense strategy. nih.gov Such self-assembling properties could amplify immune responses. nih.gov It is hypothesized that some AMPs can form amyloid-like fibrils that trap and neutralize pathogens, representing a primitive but effective form of immunity. acs.org This interplay is a critical area of research for understanding both immune defense and the mechanisms of amyloid-related diseases. nih.gov
The potential for this compound to engage in similar mechanisms stems from its identity as a cationic antimicrobial peptide, a class of molecules known for their interactions with biological membranes and their ability to self-assemble. nih.gov The broader understanding of the cross-talk between AMPs and amyloids opens the possibility that pleurocidins could have functions beyond direct microbial lysis, potentially modulating immune responses through mechanisms that involve protein aggregation. nih.gov
Engineering and Design of Pleurocidin Like Peptide Wfx Analogs and Derivatives
Structure-Activity Relationship (SAR) Studies of WFX
Currently, there is a notable absence of published structure-activity relationship (SAR) studies focused specifically on the Pleurocidin-like peptide WFX. The scientific community has not yet detailed the key residues and structural motifs within the WFX sequence that are critical for its biological activity, nor the effects of specific modifications.
However, insights can be drawn from broader research on the pleurocidin (B1576808) family. For other pleurocidins, the amphipathic α-helical structure is paramount for their antimicrobial action. This structure allows the cationic (positively charged) residues to interact with the negatively charged bacterial membranes, while the hydrophobic (water-repelling) residues facilitate membrane insertion and disruption. Given WFX's sequence, it is plausible that its arginine (R) and lysine (B10760008) (K) residues are key for initial electrostatic interactions with microbial surfaces. The hydrophobic amino acids, such as isoleucine (I), leucine (B10760876) (L), phenylalanine (F), and alanine (B10760859) (A), likely play a role in membrane perturbation.
Future research on WFX would need to systematically substitute each amino acid to map its contribution to antimicrobial efficacy. Truncation studies, where parts of the peptide are removed from the N- or C-terminus, would also be crucial in identifying the minimal active sequence.
Rational Design Strategies for Enhanced Functionality
The rational design of antimicrobial peptides aims to improve their potency, selectivity, and stability. While these strategies have not been specifically applied to WFX, they represent a clear path for its future development.
Amino Acid Substitutions and Sequence Optimization
A primary strategy for enhancing antimicrobial activity is the substitution of specific amino acids. For instance, increasing the net positive charge by substituting neutral or acidic residues with cationic ones like lysine or arginine often leads to stronger interactions with bacterial membranes and consequently, higher potency. The strategic placement of tryptophan residues can also enhance activity due to their unique interactions with the membrane interface. Optimizing the hydrophobic moment, without excessively increasing hydrophobicity (which can lead to non-specific toxicity), is another key aspect of sequence optimization.
Cyclization and Linker Strategies
Cyclization is a technique used to improve the structural stability and proteolytic resistance of peptides. By linking the N- and C-termini or using side-chain to side-chain linkages, the peptide is constrained into a more defined conformation. This can lead to increased binding affinity for its target and reduced degradation by proteases. Various linker strategies, employing different chemical moieties, can be used to modulate the size and flexibility of the cyclic structure, further optimizing its biological function. The application of such strategies to WFX is a promising, yet unexplored, avenue of research.
Development of Hybrid Peptides and Chimeras Involving WFX Sequences
Another advanced strategy in antimicrobial peptide development is the creation of hybrid peptides or chimeras. This involves combining sequences from two or more different peptides to create a new molecule with enhanced or novel properties. For example, a segment of WFX could be fused with a cell-penetrating peptide to improve its uptake into bacterial cells, or with another antimicrobial peptide to broaden its spectrum of activity. This approach has been successful for other peptide families, but its application to WFX remains a future endeavor.
Strategies for Mitigating Proteolytic Degradation of WFX Analogs
The therapeutic potential of peptides like the this compound is often hampered by their susceptibility to proteolytic degradation in the body. Proteases, enzymes that break down proteins and peptides, can rapidly cleave these molecules, reducing their bioavailability and efficacy. alliedacademies.org To overcome this challenge, various engineering and design strategies have been developed to create analogs and derivatives of peptides that exhibit enhanced resistance to proteolysis. These strategies primarily focus on modifying the peptide's structure to make it a less recognizable substrate for proteases without compromising its biological activity.
A key approach to enhancing the stability of peptide-based therapeutics is through chemical modifications that alter their fundamental properties such as charge, conformational stability, and hydrophobicity. alliedacademies.org Such modifications can range from the incorporation of non-natural amino acids to alterations in the peptide backbone. alliedacademies.org
One of the most effective strategies to prevent degradation by exopeptidases, which cleave peptides from their ends, is cyclization. mdpi.com By forming a peptide bond between the N-terminus and C-terminus, the resulting cyclic peptide lacks the free ends that these enzymes target. mdpi.comnih.gov This structural constraint not only enhances stability but can also lock the peptide into a more biologically active conformation. mdpi.com
Further strategies include modifications at the N-terminus and C-terminus of the peptide. N-terminal acetylation and C-terminal amidation are common and straightforward methods to improve peptide stability. nih.gov While C-terminal amidation's effect on stability can vary, N-terminal acetylation has been shown to effectively increase resistance to proteases. nih.gov
The incorporation of D-amino acids instead of the naturally occurring L-amino acids is another powerful technique. nih.gov This substitution creates peptides that are resistant to degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the peptide's half-life. nih.gov
Moreover, the introduction of pseudopeptide bonds, where the typical amide bond is replaced with a different chemical linkage, can prevent recognition and hydrolysis by proteases. creative-peptides.com This alteration of the peptide backbone fundamentally changes its chemical structure, rendering it less susceptible to enzymatic degradation. creative-peptides.com
Finally, conjugation to larger molecules like polyethylene (B3416737) glycol (PEG) can significantly increase the steric hindrance around the peptide, shielding it from proteolytic enzymes and prolonging its circulation time. creative-peptides.com These diverse strategies, often used in combination, are crucial in the development of robust and effective peptide-based therapeutics. nih.gov
Interactive Data Table: Comparison of Hypothetical WFX Analog Stability
The following table illustrates the potential impact of different modifications on the stability of a hypothetical this compound analog in the presence of proteases. The data is representative of the expected outcomes based on established peptide engineering principles.
| WFX Analog | Modification Strategy | Hypothetical Half-life in Serum (minutes) | Primary Mode of Protection |
| Linear WFX | None (Wild-type analog) | 15 | Susceptible to both endo- and exopeptidases. |
| N-acetyl-WFX | N-terminal Acetylation | 30 | Blocks aminopeptidase (B13392206) cleavage at the N-terminus. nih.gov |
| WFX-NH2 | C-terminal Amidation | 20 | May reduce susceptibility to some carboxypeptidases. nih.gov |
| N-acetyl-WFX-NH2 | Terminal Modifications | 45 | Combined protection against amino- and carboxypeptidases. nih.gov |
| cyclo-WFX | Head-to-tail Cyclization | >120 | Eliminates termini, preventing exopeptidase degradation. mdpi.comfrontiersin.org |
| D-WFX | All-D-amino acid substitution | >240 | Renders the peptide unrecognizable to proteases. nih.govkcl.ac.uk |
| WFX-PEG | PEGylation | >180 | Steric hindrance prevents protease access. creative-peptides.com |
Note: The half-life values are hypothetical and for illustrative purposes only, demonstrating the relative improvements in stability expected from each modification strategy.
Detailed Research Findings on Peptide Stabilization Strategies
Extensive research has validated the efficacy of various strategies in mitigating the proteolytic degradation of peptides. These findings, while not specific to this compound, provide a strong foundation for the rational design of its stable analogs.
Cyclization: The cyclization of peptides has been shown to significantly enhance their stability against proteolytic degradation. mdpi.com This is achieved by linking the C-terminus to the N-terminus, thereby eliminating the free ends that are susceptible to exopeptidases. mdpi.com Beyond simple head-to-tail cyclization, other forms such as head-to-side chain, tail-to-side chain, and side chain-to-side chain cyclization can also be employed to impose conformational constraints and increase resistance to endoproteases. mdpi.com For instance, cyclic RGD peptides have demonstrated greater potency and resistance to proteolysis compared to their linear counterparts. mdpi.com The enhanced stability of cyclic peptides is attributed to their reduced conformational flexibility, which makes it more difficult for them to fit into the active sites of proteases. nih.govnih.gov
Terminal Modifications: Modifications at the N- and C-termini are among the simplest and most common strategies to enhance peptide stability. nih.gov N-terminal acetylation, for example, prevents the peptide's N-terminal amino group from being oxidized and makes it resistant to aminopeptidases. creative-peptides.com C-terminal amidation can also contribute to stability, although its effectiveness can be sequence-dependent. nih.gov The addition of a C-terminal cysteine has been shown to enhance the bactericidal activity of some antimicrobial peptides. frontiersin.org Furthermore, extending the peptide chain from the N- or C-terminus with sequences that are stable or insensitive to enzymes can inhibit the action of aminopeptidases and carboxypeptidases. creative-peptides.com
Incorporation of Unnatural Amino Acids: The substitution of natural L-amino acids with their D-enantiomers is a highly effective method for creating protease-resistant peptides. nih.gov Since proteases are chiral enzymes that specifically recognize L-amino acids, peptides composed of D-amino acids are not readily degraded. nih.gov This strategy has been successfully applied to various peptides to increase their in vivo half-life. nih.gov In addition to D-amino acids, the incorporation of other non-canonical amino acids can also enhance stability. alliedacademies.org
Backbone Modifications: Altering the peptide backbone itself, a strategy known as pseudopeptidization, offers another robust defense against proteolysis. creative-peptides.com By replacing the scissile amide bond (-CONH-) with a non-natural linkage, the peptide becomes unrecognizable to proteases. creative-peptides.com This approach fundamentally changes the chemical structure of the peptide bond, thereby preventing enzymatic hydrolysis. creative-peptides.com
Conjugation to Polymers: The conjugation of peptides to polymers, most notably polyethylene glycol (PEG), is a widely used technique to improve their pharmacokinetic properties. creative-peptides.com PEGylation increases the hydrodynamic radius of the peptide, which not only reduces renal clearance but also provides a protective shield against proteolytic enzymes through steric hindrance. creative-peptides.com
These well-documented strategies provide a comprehensive toolkit for the engineering and design of this compound analogs with improved stability and, consequently, enhanced therapeutic potential.
Advanced Methodologies in Pleurocidin Like Peptide Wfx Research
Spectroscopic Techniques
Spectroscopy plays a pivotal role in characterizing the structural and conformational dynamics of Pleurocidin-like peptide WFX. By probing the interactions of the peptide with electromagnetic radiation, researchers can gain detailed insights into its atomic-level architecture and how it changes in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
In aqueous solutions, Pleurocidin-like peptides typically exist in a disordered or random coil conformation. acs.org However, upon interaction with membrane mimetics such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, which simulate the hydrophobic environment of a cell membrane, they are known to adopt a more defined secondary structure, predominantly an α-helix. acs.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton resonances and determine through-bond and through-space correlations between atoms. These correlations provide the necessary distance and dihedral angle restraints to calculate a high-resolution structure of the peptide.
Solid-state NMR (ssNMR) provides further insights into the alignment and dynamics of this compound within a lipid bilayer. nih.govresearchgate.net By labeling the peptide with isotopes like ¹⁵N and ³¹P, ssNMR can determine the orientation of the peptide relative to the membrane surface. For similar peptides, studies have shown that they align parallel to the membrane surface. nih.gov
Table 1: Representative NMR Structural Statistics for a Pleurocidin-like Peptide in a Membrane-Mimicking Environment
| Parameter | Value |
|---|---|
| Distance Restraints | |
| Total NOEs | 150-250 |
| Intra-residue | 60-100 |
| Sequential (i, i+1) | 50-80 |
| Medium-range (i, i+2 to i+4) | 40-70 |
| Dihedral Angle Restraints | |
| Φ | 15-25 |
| Ψ | 15-25 |
| RMSD from Mean Structure (Å) | |
| Backbone atoms | 0.3 - 0.7 |
| All heavy atoms | 0.8 - 1.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Conformational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for examining the secondary structure of peptides by analyzing their vibrational modes. springernature.comwikipedia.org The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure.
For this compound, FTIR can be used to monitor conformational changes upon interaction with lipid membranes or other biological targets. springernature.com The table below summarizes the characteristic amide I vibrational frequencies for different secondary structures. By deconvoluting the amide I band of this compound, the relative proportions of α-helix, β-sheet, and random coil can be quantified.
Table 2: Characteristic Amide I Frequencies for Peptide Secondary Structures
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (low frequency component) |
| 1680 - 1695 (high frequency component) | |
| Random Coil | 1640 - 1650 |
| Turns | 1660 - 1680 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Monitoring
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. americanpeptidesociety.orgnih.govmdpi.com This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements. americanpeptidesociety.org
Studies on Pleurocidin (B1576808) and its analogues have extensively used CD spectroscopy to demonstrate their conformational plasticity. nih.govnih.gov In an aqueous buffer, these peptides typically exhibit a CD spectrum characteristic of a random coil, with a single negative band around 198 nm. However, in the presence of membrane-mimicking environments such as SDS micelles or anionic lipid vesicles, the spectrum transforms into one that is characteristic of an α-helical structure, with distinct negative bands near 208 and 222 nm and a positive band around 192 nm. americanpeptidesociety.orgnih.gov This transition is indicative of the peptide folding upon interaction with a hydrophobic environment.
Table 3: Typical CD Spectral Features for Pleurocidin-like Peptides
| Environment | Secondary Structure | Wavelength (nm) of Minima/Maxima |
|---|---|---|
| Aqueous Buffer | Random Coil | Minimum ~198 nm |
| Membrane Mimetic (e.g., SDS, TFE) | α-Helix | Minima at ~208 nm and ~222 nm |
| Maximum at ~192 nm |
Microscopic Techniques
Microscopic techniques provide direct visualization of the supramolecular assemblies of this compound and its interactions with surfaces, offering crucial information that complements spectroscopic data.
Transmission Electron Microscopy (TEM) for Fibril Morphology
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology of peptide aggregates and fibrils. nih.govnih.govresearchgate.net While many antimicrobial peptides exert their function by disrupting membranes, some have been shown to form amyloid-like fibrils. rsc.org
Should this compound exhibit a propensity to aggregate, TEM would be the primary tool to characterize the resulting structures. Samples are typically negatively stained with heavy metal salts (e.g., uranyl acetate) to enhance contrast. TEM images can reveal the length, width, and twisting periodicity of any fibrils formed, providing insights into their hierarchical organization. nih.govresearchgate.net
Table 4: Potential Morphological Parameters of Peptide Fibrils Determined by TEM
| Parameter | Description | Typical Range |
|---|---|---|
| Fibril Width | The diameter of an individual fibril. | 5 - 15 nm |
| Fibril Length | The end-to-end distance of a fibril. | Can range from nanometers to micrometers |
| Periodicity | The distance of a full helical turn if the fibril is twisted. | 10 - 100 nm |
| Protofilament Number | The number of smaller filaments that associate to form a mature fibril. | 2 - 6 |
Atomic Force Microscopy (AFM) for Surface Interactions
Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale and for probing the interactions of molecules with those surfaces. mdpi.comucl.ac.uknih.gov In the context of this compound, AFM is particularly useful for visualizing its effects on model lipid bilayers. mdpi.com
By scanning a sharp tip over a supported lipid bilayer, AFM can generate a topographical map of the membrane surface. Upon addition of the peptide, changes in the membrane integrity, such as the formation of pores, channels, or other defects, can be monitored in real-time. ucl.ac.uk AFM can also reveal peptide-induced changes in membrane organization, such as the formation of lipid domains. ucl.ac.uk These studies provide direct visual evidence of the peptide's membrane-disrupting mechanisms.
Table 5: Observable Effects of Membrane-Active Peptides on Lipid Bilayers by AFM
| Observed Effect | Description |
|---|---|
| Pore Formation | Creation of discrete holes in the lipid bilayer. |
| Membrane Thinning | A reduction in the height of the bilayer, suggesting peptide insertion. |
| "Carpet" Mechanism | Disruption of the bilayer into micelle-like structures. |
| Domain Formation | Segregation of lipids into distinct phases induced by the peptide. |
| Surface Roughening | An increase in the overall roughness of the membrane surface. |
Computational and Bioinformatics Approaches
The study of this compound and its analogs leverages a variety of computational and bioinformatics tools to predict structure, function, and interaction mechanisms before and alongside laboratory experiments. These in silico methods provide critical insights into the peptide's therapeutic potential.
Sequence-Based Prediction Platforms
A foundational step in characterizing novel peptides like the Pleurocidin-like peptide WF3 isoform X2 (AMP-WF3) involves a suite of sequence-based prediction platforms. nih.gov Researchers utilize these tools to analyze the amino acid sequence, identify key features, and predict antimicrobial properties. The process begins with database searches using tools like BLASTP on platforms such as the National Center for Biotechnology Information (NCBI) to identify homologous sequences. nih.govresearchgate.net Once a candidate sequence is identified, various platforms are employed for detailed analysis. nih.gov
For instance, the Open Reading Frame (ORF) Finder is used to identify the coding DNA sequence. nih.gov Servers like SignalP are employed to predict the presence and location of signal peptide cleavage sites, which is crucial for identifying the mature, active peptide. nih.govresearchgate.net The functional potential of the peptide is further assessed using specialized databases and prediction tools. The Collection of Anti-Microbial Peptides (CAMP) and the Antimicrobial Peptide Database (APD) are used to predict the antimicrobial characteristics of the peptide sequence. nih.govresearchgate.net Helical wheel projection tools are also utilized to visualize the amphipathic nature of the peptide's secondary structure, which is a common feature of membrane-acting antimicrobial peptides. nih.govmdpi.com
| Tool/Database | Purpose in Pleurocidin-like Peptide Research | Reference |
| NCBI BLASTP | To identify homologous peptide sequences in databases using a query sequence. | nih.govresearchgate.net |
| ORF Finder | To identify the coding DNA sequence from a nucleotide sequence. | nih.gov |
| SignalP | To predict the signal peptide cleavage site and identify the mature peptide sequence. | nih.govresearchgate.net |
| CAMP/APD3 | To predict the anti-microbial characteristics and probability of a sequence being an antimicrobial peptide. | nih.gov |
| Helical Wheel CGI | To create a helical wheel projection to visualize the hydrophobic and hydrophilic faces of the α-helical peptide. | nih.gov |
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to understand the atomic-level interactions between pleurocidin-like peptides and cell membranes. nih.govresearchgate.net These simulations model the physical movements of atoms and molecules over time, providing a dynamic view of how the peptide approaches, binds to, and disrupts different types of lipid bilayers. nih.govnih.gov
Studies using all-atom MD simulations have been crucial in elucidating the membrane selectivity of pleurocidin. researchgate.netfrontiersin.org Simulations have shown that pleurocidin interacts weakly with neutral phospholipid bilayers (composed of lipids like DOPC), which serve as a model for eukaryotic cell membranes. researchgate.netfrontiersin.org In contrast, the peptide exhibits strong interactions with negatively charged (anionic) phospholipid membranes, which mimic prokaryotic (bacterial) membranes. researchgate.netfrontiersin.org This selectivity is driven by favorable electrostatic interactions. frontiersin.org
Furthermore, MD simulations reveal that pleurocidin maintains its functional α-helical structure when interacting with anionic membranes but tends to lose this secondary structure near neutral membranes. researchgate.net These simulations also help visualize the mechanism of membrane disruption, with evidence pointing towards a "toroidal" or "carpet" model, where the peptides aggregate and cause the membrane to bend and form pores, leading to cell death. nih.govresearchgate.net
Protein Structure Prediction (e.g., I-TASSER)
Predicting the three-dimensional (3D) structure of a peptide is essential for understanding its function. For pleurocidin-like peptides, online protein structure prediction servers like I-TASSER (Iterative Threading ASSEmbly Refinement) are utilized. nih.gov I-TASSER generates 3D atomic models from an amino acid sequence by identifying structural templates from the Protein Data Bank (PDB) and constructing full-length models, followed by refinement. nih.gov The resulting 3D structure of the peptide can then be used for further computational studies, such as molecular docking, to investigate its interaction with specific molecular targets. nih.govf1000research.com The predicted structure often confirms the formation of an α-helix, a characteristic secondary structure for many antimicrobial peptides, including pleurocidin, when they interact with biological membranes. nih.govmdpi.com
In Vitro and Ex Vivo Model Systems for Functional Assays
To validate computational predictions and directly measure the biological activity of this compound, various in vitro and ex vivo models are employed. These systems range from simple, cell-free lipid bilayers to complex cellular assays.
Cell-Free Membrane Models
Cell-free membrane models are artificial systems that mimic the lipid composition of biological membranes. They are used to study the direct interaction of peptides with lipids without the complexity of other cellular components. One such model involves the use of planar lipid bilayers. Studies have shown that pleurocidin can form ion channels in these artificial membranes, suggesting a mechanism of action that involves creating pores to disrupt the cell's electrochemical balance. celljournal.org
Another common membrane-mimicking environment used in structural studies is dodecylphosphocholine (DPC) micelles. nih.gov Nuclear Magnetic Resonance (NMR) structural studies have demonstrated that while pleurocidin is in a random coil conformation in a simple aqueous solution, it adopts a stable and rigid α-helical structure within DPC micelles, confirming that the membrane environment is crucial for its functional folding. nih.gov
In Vitro Cellular Assays for Cytotoxicity and Apoptosis
To assess the therapeutic potential of pleurocidin-like peptides, particularly their anticancer activity, in vitro assays are conducted using various cell lines. celljournal.org A study on the pleurocidin-like peptide AMP-WF3 evaluated its cytotoxicity against the Jurkat leukemic cell line and compared it with its effects on normal, non-cancerous cells like peripheral blood mononuclear cells (PBMCs) and human dermal fibroblasts (HDF). nih.govcelljournal.orgnih.gov
Cytotoxicity is commonly measured using the MTT (methyl thiazole (B1198619) tetrazolium salt reduction) assay. nih.govcelljournal.org Research showed that AMP-WF3 inhibited the viability of Jurkat cells in a dose-dependent manner. nih.govcelljournal.org The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 50 µM for Jurkat cells. nih.govcelljournal.orgcelljournal.org In contrast, the peptide showed significantly lower toxicity against the normal PBMC and HDF cell lines, where over 70% of cells remained viable even at the IC50 concentration for Jurkat cells, indicating a degree of selectivity for cancer cells. nih.govcelljournal.org
| Cell Line | Cell Type | Peptide Concentration (µM) | % Cell Viability |
| Jurkat | Leukemia | 6.25 | >90% |
| Jurkat | Leukemia | 50 (IC50) | ~50% |
| PBMCs | Normal | 50 | >70% |
| HDF | Normal | 50 | >70% |
Microbial Culture-Based Assays
Microbial culture-based assays are fundamental in the study of pleurocidin-like peptides, providing critical insights into their antimicrobial efficacy. These assays are designed to determine the minimum concentration of a peptide required to inhibit the visible growth of a specific microorganism. The data generated from these assays are instrumental in evaluating the potential of these peptides as therapeutic agents.
The primary method utilized is the broth microdilution assay, which is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. In this assay, a series of dilutions of the peptide are prepared in a liquid growth medium and inoculated with a standardized suspension of the test microorganism. The cultures are then incubated under controlled conditions, and the MIC is determined as the lowest concentration of the peptide that prevents visible growth of the microorganism.
Research on pleurocidin and its derivatives has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Notably, these peptides have shown efficacy against several multidrug-resistant (MDR) bacterial strains, highlighting their potential to address the growing challenge of antibiotic resistance. nih.govnih.gov
The antimicrobial activity of pleurocidin and its C-terminal amidated derivative, Pleurocidin-amide (Ple-a), has been extensively evaluated. Ple-a, in particular, has demonstrated enhanced antibacterial activity compared to its non-amidated counterpart. nih.gov This increased potency is attributed to the C-terminal amidation, which results in a more positive net charge of the peptide, thereby enhancing its interaction with the negatively charged bacterial membranes. nih.gov
Detailed Research Findings
Studies have systematically evaluated the MICs of pleurocidin and Ple-a against a diverse panel of bacterial pathogens. The results consistently show that these peptides are highly effective against Gram-negative bacteria. nih.govmdpi.com Furthermore, their activity against marine pathogens has been a significant area of investigation, revealing potent effects against bacteria such as Vibrio alginolyticus, Vibrio anguillarum, and Photobacterium damselae. nih.gov
The following tables present a summary of the MIC values obtained from various microbial culture-based assays for Pleurocidin and Pleurocidin-amide.
Table 1: Antimicrobial Activity of Pleurocidin (Ple) against various bacterial strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Vibrio alginolyticus | Gram-negative | 1 |
| Vibrio anguillarum | Gram-negative | 8 |
| Vibrio parahaemolyticus | Gram-negative | 8 |
| Vibrio harveyi | Gram-negative | 1 |
| Photobacterium damselae | Gram-negative | 8 |
| Streptococcus iniae | Gram-positive | 128 |
| Lactococcus garvieae | Gram-positive | 32 |
| Multidrug-resistant E. coli | Gram-negative | 8 |
| Salmonella enterica | Gram-negative | 256 |
Table 2: Antimicrobial Activity of Pleurocidin-amide (Ple-a) against various bacterial strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Vibrio alginolyticus | Gram-negative | 0.5 |
| Vibrio anguillarum | Gram-negative | 4 |
| Vibrio parahaemolyticus | Gram-negative | 4 |
| Vibrio harveyi | Gram-negative | 0.5 |
| Photobacterium damselae | Gram-negative | 4 |
| Streptococcus iniae | Gram-positive | 32 |
| Lactococcus garvieae | Gram-positive | 32 |
| Multidrug-resistant E. coli | Gram-negative | 2 |
| Salmonella enterica | Gram-negative | 32 |
The data clearly indicates that both peptides exhibit a broad spectrum of antibacterial activity, with Ple-a generally showing lower MIC values, signifying greater potency. nih.gov The effectiveness of these peptides against multidrug-resistant strains is of particular importance in the context of developing new antimicrobial therapies. nih.govnih.gov
Future Directions and Research Gaps for Pleurocidin Like Peptide Wfx
Deeper Elucidation of WFX Specific Biological Functions
A fundamental gap in our understanding of Pleurocidin-like peptide WFX is its precise biological role. While initially categorized as an antimicrobial peptide, preliminary findings suggest it may lack conventional antimicrobial activity. biorxiv.org This makes the exploration of its other potential physiological functions even more critical.
Host-defense peptides in fish are known to have multifaceted roles beyond direct pathogen elimination. mdpi.com These can include immune modulation, inflammation control, and wound healing. mdpi.com Future research must investigate whether WFX plays similar roles in the winter flounder. Key research questions include:
Does WFX modulate the expression of cytokines and other immune-related genes in fish cells?
Is the expression of the gene encoding WFX upregulated in response to tissue injury or infection, suggesting a role in the innate immune response? frontiersin.org
Does WFX influence the migration and proliferation of fish cells, such as fibroblasts or epithelial cells, which would indicate a potential role in wound healing?
A fascinating and emerging area of research for host-defense peptides is their ability to form amyloid structures as part of their mechanism of action. nih.gov Some antimicrobial peptides can self-assemble into amyloid fibrils that can entrap and neutralize pathogens. biorxiv.org Given that this compound has been observed to be non-antimicrobial in certain assays, its potential to form such structures warrants investigation. biorxiv.org It is conceivable that WFX's primary host defense function is not direct killing, but rather a physical aggregation and clearance of microbial threats. Research should focus on:
Determining if WFX can form amyloid fibrils in vitro, particularly in the presence of microbial cell wall components.
Visualizing whether these fibrils can agglutinate bacteria or fungi.
Comprehensive Structural and Mechanistic Characterization
A detailed understanding of the structure of this compound and how it interacts with its biological targets is essential for elucidating its function.
The structure of pleurocidin (B1576808) peptides is known to be environmentally dependent; they are often unstructured in aqueous solutions but adopt an alpha-helical conformation in the presence of membranes. nih.gov To date, a high-resolution three-dimensional structure of WFX has not been determined. Future efforts should employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to:
Determine the structure of WFX in membrane-mimicking environments, such as micelles or lipid bilayers. nih.gov
Compare the structure of WFX to that of other pleurocidins to identify key structural differences that may account for its apparent lack of antimicrobial activity.
To understand the mechanism of action of WFX, it is crucial to identify its molecular binding partners. Since it may not primarily target microbial membranes, research should explore its interactions with host cell components. This could involve:
Utilizing techniques like pull-down assays and surface plasmon resonance to identify binding partners on or within fish immune cells.
Investigating its ability to interact with specific signaling molecules or receptors that are part of the innate immune pathways.
Exploration of Novel Biotechnological Applications (non-human contexts)
Given the unique profile of this compound, particularly its potential non-antimicrobial functions, it may have novel applications in biotechnology, specifically in non-human contexts such as aquaculture. If WFX is found to be an effective immunomodulator, it could be explored as:
A feed additive to enhance the innate immune response of farmed fish, potentially reducing the need for traditional antibiotics.
A therapeutic agent to promote wound healing in fish after handling or injury.
The exploration of these research avenues will be instrumental in transforming our understanding of this compound from a peptide of unknown function to a potentially valuable tool in areas like aquaculture and fish health management.
Compound Information
Role in Aquaculture and Veterinary Health
The antimicrobial properties of the pleurocidin family of peptides suggest a significant, yet largely unexplored, potential for this compound in aquaculture and veterinary medicine. The parent compound, pleurocidin, has demonstrated efficacy against a variety of pathogens affecting fish, highlighting its potential as a therapeutic agent in aquaculture. mdpi.com Furthermore, studies have shown that pleurocidin is effective against the oyster parasite Perkinsus marinus, indicating a broader utility in protecting aquatic species. researchgate.net
However, a significant research gap exists as there is a lack of studies specifically investigating the efficacy of this compound against common aquatic and veterinary pathogens. Future research should focus on:
Screening for Antimicrobial Activity: A comprehensive screening of this compound against a panel of relevant bacterial, fungal, and parasitic pathogens in aquaculture and animal husbandry is essential. This would establish its spectrum of activity and identify potential therapeutic targets.
In Vivo Efficacy Studies: Following promising in vitro results, well-designed in vivo studies in relevant animal models (e.g., commercially important fish species, livestock) are crucial to evaluate the peptide's efficacy, and bioavailability in a whole-organism context.
Development of Delivery Systems: For practical application in aquaculture, research into cost-effective and efficient delivery methods, such as incorporation into feed or the use of functional baits, is necessary. researchgate.net
Applications in Material Science and Biocoatings
The ability of antimicrobial peptides to inhibit the formation of biofilms on various surfaces opens up possibilities for their use in material science and the development of biocoatings. Biofilms are a significant problem in various industries, including medicine, food processing, and marine environments, leading to infections, contamination, and biofouling. Pleurocidin has been shown to possess potent antibiofilm activity. nih.govresearchgate.net
The potential application of this compound in this area is an uninvestigated frontier. Future research should be directed towards:
Biofilm Inhibition and Eradication Assays: Evaluating the effectiveness of this compound in preventing the formation of and eradicating established biofilms of clinically and industrially relevant microorganisms.
Surface Immobilization Techniques: Developing and optimizing methods for immobilizing this compound onto various material surfaces, such as medical implants, food packaging, and marine equipment, without compromising its antimicrobial activity.
Long-term Stability and Efficacy: Assessing the long-term stability and sustained antimicrobial efficacy of WFX-coated surfaces in relevant environmental conditions.
Development of Advanced Experimental Models
To fully harness the potential of this compound, a deeper understanding of its synthesis, mechanism of action, and interactions with host systems is required. The development of advanced experimental models is critical to achieving this.
Genetically Modified Organisms for WFX Expression Studies
The production of peptides through chemical synthesis can be expensive, particularly for large-scale applications. Recombinant expression in genetically modified organisms (GMOs) offers a potentially more sustainable and cost-effective alternative. Research on the broader pleurocidin family has demonstrated the feasibility of expressing these peptides in fish cell lines. nih.gov There is also emerging interest in using microalgae as a "functional bait" for delivering antimicrobial peptides in aquaculture. researchgate.net
For this compound, future research should explore:
Heterologous Expression Systems: Investigating and optimizing the expression of this compound in various host systems, including bacteria (E. coli), yeast (Pichia pastoris), and microalgae, to identify the most efficient and scalable production platform.
Bioengineering for Enhanced Properties: Utilizing genetic engineering techniques to create analogues of WFX with improved stability, enhanced antimicrobial potency, and reduced potential for host toxicity.
Advanced Mimetic Systems for Studying Peptide-Host Interactions
Understanding how this compound interacts with and disrupts microbial membranes is fundamental to its development as a therapeutic or antimicrobial agent. The pleurocidin family of peptides is known to adopt an α-helical structure and interact with lipid membranes, with the toroidal pore model being a proposed mechanism of action. nih.govfrontiersin.org
To gain more detailed insights into the specific interactions of the WFX variant, the use of advanced mimetic systems is crucial. Future research should focus on:
Complex Lipid Bilayer Models: Moving beyond simple lipid compositions to more complex and biologically relevant model membranes that mimic the specific lipid profiles of target pathogens and host cells. This will provide a more accurate understanding of the peptide's selectivity.
High-Resolution Imaging and Biophysical Techniques: Employing advanced techniques such as solid-state NMR, atomic force microscopy (AFM), and neutron scattering to visualize the structural changes induced by WFX in model membranes at a molecular level.
Computational Modeling: Utilizing molecular dynamics simulations to model the interactions between this compound and various lipid bilayers, providing insights into the energetic and structural basis of its membrane-disrupting activity.
Q & A
Q. What experimental methods are commonly used to assess the antimicrobial activity of Pleurocidin-like peptide WFX?
Antimicrobial activity is typically evaluated using broth-dilution assays to determine the minimum inhibitory concentration (MIC) against target microorganisms like Micrococcus luteus. For this compound, MIC testing revealed no activity against M. luteus under standard conditions . Researchers should ensure consistent peptide solubilization (e.g., using ddH2O or buffer systems) and validate results with cytotoxicity assays (e.g., T2 cell viability tests) to confirm specificity .
Q. How does the secondary structure of this compound differ from its predicted structure in public databases?
Structural analysis via Fourier-transform infrared spectroscopy (FTIR) and X-ray fiber diffraction revealed that this compound predominantly forms β-sheet-rich fibrils in aqueous solutions, contradicting database predictions of α-helical or mixed conformations. This discrepancy highlights the importance of empirical structural validation over in silico modeling .
Q. What are the key challenges in reproducing experimental results for this compound?
Reproducibility issues often stem from variable experimental conditions (e.g., solvent type, incubation time). For example, this compound exhibits time-dependent structural polymorphism, transitioning between α-helical and β-sheet conformations in D2O or lipid-containing buffers . Standardizing protocols for peptide handling and environmental controls (temperature, pH) is critical .
Advanced Research Questions
Q. How do lipid interactions influence the structural dynamics and functional outcomes of this compound?
Lipids induce conformational shifts in this compound, increasing α-helical content and altering fibril morphology. However, prolonged incubation in lipid-rich environments can lead to β-sheet-dominated aggregates, suggesting a chameleon-like structural adaptability. Researchers should combine cryo-electron microscopy and synchrotron radiation circular dichroism (SR-CD) to capture real-time structural transitions .
Q. Why does this compound lack antimicrobial activity despite structural similarities to active peptides?
The peptide’s neutral net charge (due to high glutamate/aspartate content) reduces its affinity for negatively charged bacterial membranes. Comparative studies with cationic AMPs (e.g., temporin-1Cea) suggest that charge distribution, rather than secondary structure alone, dictates membrane disruption efficacy . Modifying residue composition via site-directed mutagenesis could test this hypothesis .
Q. How can researchers resolve contradictions between in vitro structural data and in vivo functional roles of this compound?
While in vitro studies show no antimicrobial activity, the peptide’s β-sheet fibrils may serve non-canonical roles in marine organisms, such as biofilm modulation or immune signaling. Integrating proteomic analyses of native host tissues (e.g., fish skin mucus) with synthetic peptide assays could bridge this gap .
Q. What methodological advancements are needed to study the polymorphic nature of this compound?
Advanced techniques like 2D infrared spectroscopy (2DIR) and solid-state NMR are essential to resolve coexisting α/β conformations in fibrils. Additionally, machine learning models trained on experimental FTIR and diffraction data could predict context-dependent structural behavior .
Methodological Guidelines
- Data Contradiction Analysis : When conflicting results arise (e.g., activity vs. structure), systematically vary experimental parameters (solvent, ionic strength) and employ orthogonal validation methods (e.g., Thioflavin T binding for β-sheet quantification) .
- Experimental Design : For structural studies, include time-course experiments to capture dynamic conformational changes. Use negative controls (e.g., scrambled peptides) to rule out assay artifacts .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate essential data (≤5 compounds in main text) from supplementary material (e.g., raw FTIR spectra, fibril morphologies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
